molecular formula C9H8BrClO2 B2947146 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one CAS No. 30095-50-2

2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one

Cat. No.: B2947146
CAS No.: 30095-50-2
M. Wt: 263.52
InChI Key: OIMMLGVIZOHKSH-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one is an organic compound characterized by a bromine atom, a chlorine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the bromination of 1-(3-chloro-4-methoxyphenyl)ethan-1-one. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. Safety measures, such as proper ventilation and handling of bromine, are crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different structural isomers.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) in acetone can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols or other reduced derivatives.

  • Substitution: Iodides or other substituted derivatives.

Scientific Research Applications

2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one exerts its effects depends on the specific application. For example, in drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one

  • 2-Bromo-1-(3-chlorophenyl)ethan-1-one

  • 2-Bromo-1-(3,4-dichlorophenyl)ethan-1-one

Uniqueness: 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one is unique due to the presence of both a chlorine and a methoxy group on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-bromo-1-(3-chloro-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMMLGVIZOHKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(3-chloro-4-methoxyphenyl)ethanone (1.0 g, 5.42 mmol) in MeOH (29.5 mL) was added a solution of bromine (0.33 mL, 6.50 mmol) in MeOH (10 mL) at RT. The reaction mixture was then stirred for 2 h, quenched with ice and extracted with DCM (2×20 mL). The combined organic layers were washed with water, dried over Na2SO4, and concentrated in vacuo to afford 2-bromo-1-(3-chloro-4-methoxyphenyl)ethanone (1.0 g, 70%) as solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Name
Quantity
29.5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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